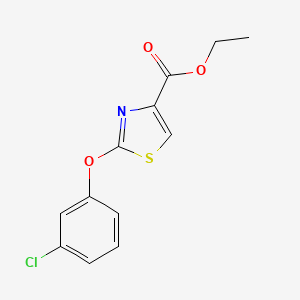
Butyl (methylsulfonyloxy)acetate
Vue d'ensemble
Description
Butyl (methylsulfonyloxy)acetate (BMOA) is an organic compound with a wide range of applications in scientific research and experiments. It is a colorless, volatile liquid with a pleasant odor. Its chemical formula is C6H12O3S. BMOA is used as a solvent in many organic reactions, as an intermediate in the production of other compounds, and as a reagent in the synthesis of various pharmaceuticals. It is also used as a flavoring agent in foods and beverages.
Mécanisme D'action
Butyl (methylsulfonyloxy)acetate acts as a solvent in organic reactions, allowing the reaction of two or more compounds to take place. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals. In addition, Butyl (methylsulfonyloxy)acetate can act as a catalyst, speeding up the rate of a reaction.
Biochemical and Physiological Effects
Butyl (methylsulfonyloxy)acetate has been shown to have several biochemical and physiological effects. In particular, it has been shown to increase the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Butyl (methylsulfonyloxy)acetate has also been shown to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butyl (methylsulfonyloxy)acetate in laboratory experiments include its low toxicity, low volatility, and low cost. Additionally, Butyl (methylsulfonyloxy)acetate is a relatively stable compound and is not prone to decomposition. The main limitation of using Butyl (methylsulfonyloxy)acetate in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of Butyl (methylsulfonyloxy)acetate. One potential direction is the development of new compounds and drugs using Butyl (methylsulfonyloxy)acetate as a reagent. Additionally, Butyl (methylsulfonyloxy)acetate may be used to study the effects of various compounds on biological systems, as well as to study the mechanisms of action of drugs and other compounds. Finally, Butyl (methylsulfonyloxy)acetate may be used in the development of new methods for the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Butyl (methylsulfonyloxy)acetate is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used to study the effects of various compounds on biological systems, as well as to study the mechanisms of action of drugs and other compounds. Butyl (methylsulfonyloxy)acetate is also used in the synthesis of novel compounds, such as pharmaceuticals, and in the development of new drugs.
Propriétés
IUPAC Name |
butyl 2-methylsulfonyloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDHXFDBMQDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (methylsulfonyloxy)acetate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)









![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)


![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)